4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid
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Overview
Description
4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid is a chemical compound with the molecular formula C11H12N2O2 It is a derivative of benzoic acid, featuring a pyrrole ring attached to the amino group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with neuromodulators in the brain .
Mode of Action
It is suggested that it may interact with its targets and induce changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to regulate the level of the neuromodulator d-serine in the brain and contribute to dopamine synthesis .
Result of Action
Related compounds have been shown to have high activity towards d-dopa and contribute to dopamine synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid . These factors can include pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid typically involves the reaction of 3,4-dihydro-2H-pyrrole with 4-aminobenzoic acid under specific conditions. One common method includes the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and reactors can enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrolinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using nitrating agents.
Major Products
The major products formed from these reactions include pyrrolinones, amino derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]butanoic acid
- 4-[(4-oxo-3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid
- 4-[(1,3-dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride
Uniqueness
4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid is unique due to its specific structural features, such as the presence of both a pyrrole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-ylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)8-3-5-9(6-4-8)13-10-2-1-7-12-10/h3-6H,1-2,7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRLINOMGTASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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